![molecular formula C22H22FN5O2 B11255055 N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11255055.png)
N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a piperidine derivative with a complex structure. Its systematic name reflects its substituents: a 4-fluoro-2-methylphenyl group, a pyridine-2-yl group, and a pyrazole-3-carbonyl group attached to the piperidine ring.
- It may have applications in various fields due to its unique structure.
Métodos De Preparación
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, fluorination reactions often involve reagents like Selectfluor.
Major Products: The major products depend on the specific reaction. For instance, fluorination of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine leads to 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is used in the synthesis of fluorinated imatinib base.
Aplicaciones Científicas De Investigación
Chemistry: Researchers may explore its reactivity, design new derivatives, or investigate its role in complex reactions.
Biology and Medicine: It could serve as a scaffold for drug development, targeting specific biological pathways.
Industry: Its unique structure might find applications in materials science or catalysis.
Mecanismo De Acción
- Specific information on its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways remain to be elucidated.
Comparación Con Compuestos Similares
Similar Compounds: While I don’t have a direct list of similar compounds, researchers may compare it with other piperidine-based molecules.
Uniqueness: Its combination of substituents makes it distinct, but further analysis is required to highlight its uniqueness.
Propiedades
Fórmula molecular |
C22H22FN5O2 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
N-(4-fluoro-2-methylphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22FN5O2/c1-14-12-16(23)5-6-17(14)25-21(29)15-7-10-28(11-8-15)22(30)20-13-19(26-27-20)18-4-2-3-9-24-18/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,25,29)(H,26,27) |
Clave InChI |
JJZHVGXASMLMEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


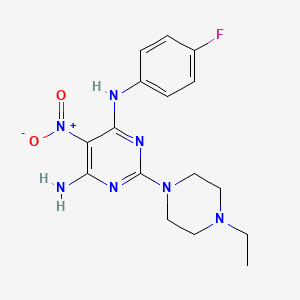
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11254984.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)acrylamide](/img/structure/B11254986.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide](/img/structure/B11254989.png)
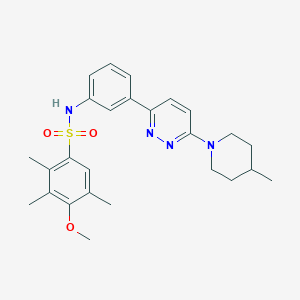
![3-(3-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254996.png)
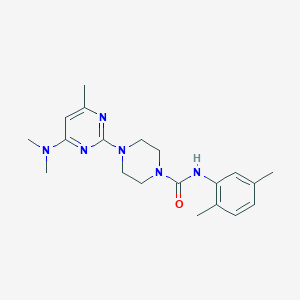
![3,5-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255002.png)
![3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11255012.png)
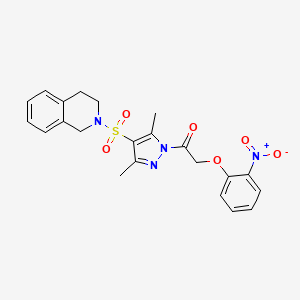
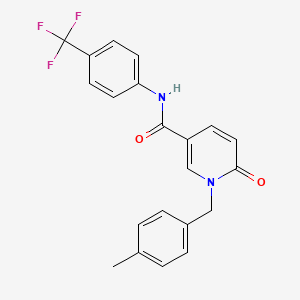
![2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11255023.png)
![4-fluoro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B11255030.png)
![Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11255046.png)
